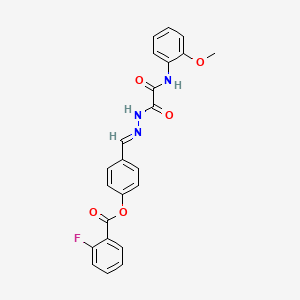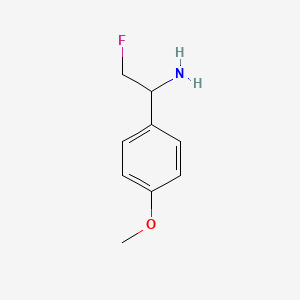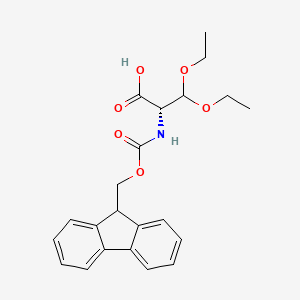![molecular formula C15H22N4O B12050163 1-[2-(1-Piperazinyl)nicotinoyl]piperidine](/img/structure/B12050163.png)
1-[2-(1-Piperazinyl)nicotinoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-[2-(1-Piperazinyl)nicotinoyl]piperidine involves several steps, typically starting with the preparation of the piperazine and nicotinoyl precursors. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-[2-(1-Piperazinyl)nicotinoyl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[2-(1-Piperazinyl)nicotinoyl]piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of various biochemical products.
Mecanismo De Acción
The mechanism of action of 1-[2-(1-Piperazinyl)nicotinoyl]piperidine involves its interaction with specific molecular targets and pathways. The compound’s piperazine and nicotinoyl groups allow it to bind to proteins and enzymes, influencing their activity and function. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparación Con Compuestos Similares
1-[2-(1-Piperazinyl)nicotinoyl]piperidine can be compared to other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but may have different functional groups attached.
Nicotinoyl derivatives: These compounds contain the nicotinoyl group but differ in their additional substituents.
The uniqueness of this compound lies in its combination of both piperazine and nicotinoyl groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H22N4O |
|---|---|
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
(2-piperazin-1-ylpyridin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C15H22N4O/c20-15(19-9-2-1-3-10-19)13-5-4-6-17-14(13)18-11-7-16-8-12-18/h4-6,16H,1-3,7-12H2 |
Clave InChI |
WIVGCIGQDNMDQO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C2=C(N=CC=C2)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12050080.png)




![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine](/img/structure/B12050106.png)
![6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050111.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12050120.png)

![1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea](/img/structure/B12050126.png)
![4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12050136.png)


![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12050157.png)
